2-Furanmethanol, tetrahydro-, phosphate, potassium salt
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Overview
Description
2-Furanmethanol, tetrahydro-, phosphate, potassium salt is a chemical compound with the molecular formula C₅H₁₀O₂ It is a derivative of tetrahydrofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-, phosphate, potassium salt typically involves the reduction of furfural, followed by phosphorylation and subsequent neutralization with potassium hydroxide. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and phosphorylation agents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The final product is usually purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, tetrahydro-, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furanmethanol, tetrahydro-, phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, tetrahydro-, phosphate, potassium salt involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions. These reactions are essential in various biological processes, including signal transduction and energy transfer. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors further contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A related compound with similar structural features but lacking the phosphate group.
Furfuryl alcohol: Another derivative of furan with different functional groups.
2-Furanmethanol: The non-tetrahydro version of the compound.
Uniqueness
2-Furanmethanol, tetrahydro-, phosphate, potassium salt is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
72479-87-9 |
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Molecular Formula |
C5H9K2O5P |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
dipotassium;oxolan-2-ylmethyl phosphate |
InChI |
InChI=1S/C5H11O5P.2K/c6-11(7,8)10-4-5-2-1-3-9-5;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
AOXXWUMXYHQCBZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(OC1)COP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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